molecular formula C18H20N4O2S2 B2840970 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol CAS No. 1298055-51-2

1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B2840970
CAS No.: 1298055-51-2
M. Wt: 388.5
InChI Key: CWJLDANWAUNRFQ-UHFFFAOYSA-N
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Description

The compound 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol is a heterocyclic molecule featuring a piperazine core linked to a thiophene-substituted pyrazole carbonyl group and a thiophene-containing ethanol chain.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-15(17-4-2-10-26-17)12-21-5-7-22(8-6-21)18(24)14-11-13(19-20-14)16-3-1-9-25-16/h1-4,9-11,15,23H,5-8,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJLDANWAUNRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:

    Formation of the piperazine derivative: This can be achieved by reacting piperazine with an appropriate thiophene derivative under controlled conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling reaction: The final step involves coupling the piperazine derivative with the pyrazole ring, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol: can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Implications Reference
Target Compound : 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol Thiophene (×2), pyrazole-carbonyl-piperazine, hydroxyl group 410.49* Enhanced hydrogen bonding (OH group); potential for improved solubility vs. ketone analogs
E687-0520 : 2-(4-methoxyphenyl)-1-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-one Methoxyphenyl instead of thiophene-ethanol; ketone group 410.49 Reduced polarity due to ketone; methoxyphenyl may enhance lipophilicity
6c : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone Benzo[b]thiophene with methoxy groups; fluorophenyl-piperazine; ketone chain 438.52 Extended aromatic system (benzo[b]thiophene) may improve π-π stacking in receptor binding
8c : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol Propanol chain instead of propanone; similar to 6c 440.54 Hydroxyl group increases hydrophilicity; possible metabolic stability vs. ketone
Compound 21 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Trifluoromethylphenyl-piperazine; thiophene-carbonyl 354.37 CF₃ group enhances metabolic resistance and bioavailability
AG0072M5 : 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Simpler scaffold: pyrazole-amine with thiophene-methyl 179.24 Minimal steric hindrance; likely high solubility but limited target specificity

*Molecular weight inferred from structurally closest analog (E687-0520, ).

Key Observations:

Hydroxyl vs. Ketone Groups: The target compound’s ethanol chain (vs. ketone in E687-0520 or propanone in 6c) may confer higher solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Thiophene vs.

Piperazine Modifications : The piperazine-carbonyl linkage in the target compound mirrors bioactive arylpiperazines (e.g., Compound 21), which often exhibit CNS activity due to dopamine/serotonin receptor interactions .

Synthetic Feasibility : Analogous compounds (e.g., 6c, 8c) are synthesized via nucleophilic substitution or reduction (NaBH₄), suggesting feasible routes for the target compound .

Biological Activity

The compound 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound consists of a thiophene ring, a pyrazole moiety, and a piperazine group, which contribute to its unique biological properties. The molecular formula is C17H18N4O2S2C_{17}H_{18}N_4O_2S^2, and it has an average molecular weight of 378.48 g/mol.

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives similar to the target compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies involving similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. Notably, modifications in the piperazine moiety enhanced the antimicrobial properties, indicating that structural variations can significantly influence biological activity .

3. Anticancer Potential

Preliminary studies have indicated that compounds with similar scaffolds exhibit cytotoxic effects against cancer cell lines. For example, certain pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that the target compound may also possess anticancer properties .

The biological activity of 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit pathways leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

Case Studies

StudyCompound TestedBiological ActivityFindings
Selvam et al. (2014)Pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Burguete et al. (2018)1,5-diaryl pyrazoleAntimicrobialEffective against E. coli and S. aureus
Chovatia et al. (2020)Pyrazole derivativesAnticancerInduced apoptosis in cancer cell lines

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of thiophene-pyrazole-piperazine hybrids?

Answer:

  • Key Steps :
    • Intermediate Synthesis : Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for coupling reactions involving thiophene derivatives and piperazine analogs. Reaction conditions: 70–80°C, 1 hour, monitored via TLC .
    • Heterocycle Formation : For pyrazole ring closure, employ hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Purify via recrystallization in ethanol or water .
    • Functionalization : Introduce carbonyl groups via acyl chloride reactions in non-polar solvents (e.g., chloroform) with triethylamine as a base .

Q. How can structural confirmation of this compound and its intermediates be achieved?

Answer:

  • Analytical Workflow :
    • IR Spectroscopy : Identify characteristic peaks for thiophene (C–S stretch: 650–750 cm⁻¹), pyrazole (N–H bend: 1500–1600 cm⁻¹), and hydroxyl groups (O–H stretch: 3200–3600 cm⁻¹) .
    • NMR : Use 1H^1H NMR to resolve thiophene protons (δ 6.8–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). 13C^{13}C NMR confirms carbonyl carbons (δ 160–170 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₂₂H₂₂N₄O₂S₂) .

Q. What techniques ensure reaction completion and purity during synthesis?

Answer:

  • Monitoring :
    • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for polarity-based separation.
    • HPLC : Employ reverse-phase C18 columns (acetonitrile/water gradient) to quantify purity (>95% area under the curve) .
  • Purification : Column chromatography (silica gel) or recrystallization in water/ethanol mixtures .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Answer:

  • Methods :
    • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess stability .
    • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using descriptors like logP and HOMO-LUMO gaps .

Q. What crystallographic strategies resolve structural ambiguities in thiophene-containing heterocycles?

Answer:

  • Crystallization : Use slow evaporation in ethanol/water (1:1) to grow single crystals.
  • Refinement : Apply SHELXL for small-molecule refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack x parameter for absolute structure determination .

Q. How to address contradictions in biological activity data across studies?

Answer:

  • Troubleshooting :
    • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity using CLSI guidelines).
    • Cellular Context : Compare cytotoxicity (MTT assay) across cell lines (e.g., HeLa vs. HEK293) to assess tissue-specific effects .
    • Metabolic Stability : Use liver microsome assays to evaluate phase I/II metabolism, which may explain discrepancies in in vivo vs. in vitro activity .

Q. What strategies enhance the compound’s pharmacokinetic profile?

Answer:

  • Approaches :
    • Solubility : Introduce polar groups (e.g., hydroxyls) or formulate as a cyclodextrin inclusion complex .
    • Metabolic Resistance : Replace labile methyl groups with fluorine atoms to block CYP450 oxidation .
    • Permeability : Use Caco-2 cell monolayers to assess logP (optimal range: 2–3.5) and P-gp efflux ratios .

Q. How to design SAR studies for thiophene-pyrazole hybrids?

Answer:

  • Design Framework :
    • Core Modifications : Vary piperazine substituents (e.g., methyl vs. benzyl) to probe steric effects.
    • Bioisosteres : Replace thiophene with furan or pyrrole to assess electronic impacts on receptor binding .
    • Activity Cliffs : Synthesize analogs with incremental changes (e.g., -NO₂ vs. -OCH₃) and correlate with IC₅₀ values in dose-response assays .

Methodological Considerations

Q. Reproducibility Challenges in Heterogeneous Catalysis

  • Mitigation :
    • Catalyst Characterization : Use BET surface area analysis and TEM to confirm consistency in Bleaching Earth Clay batches .
    • Solvent Purity : Distill PEG-400 under vacuum to remove residual moisture (<50 ppm) .

Q. Data Interpretation in Multi-step Syntheses

  • Best Practices :
    • Intermediate Tracking : Assign NMR peaks iteratively to avoid misassignment of overlapping signals .
    • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidized thiophenes) .

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